1-(4-Fluorophenyl)-3-methylbutan-2-amine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
1-(4-Fluorophenyl)-3-methylbutan-2-amine and its derivatives are subjects of extensive research due to their unique properties and potential applications in various fields. A study by G. L. Anderson et al. detailed the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, focusing on a rapid, convenient reaction sequence. This research emphasizes the compound's role in synthetic chemistry, providing a foundational approach for creating novel fluoroamine compounds with potential applications in material science and pharmacology (Anderson, Burks, & Harruna, 1988).
Chemical Analysis and Isomer Characterization
M. Dybek et al. conducted syntheses and analytical characterizations of fluorolintane and its isomers, based on the 1,2-diarylethylamine template. This research provides insights into the structural analysis and differentiation of isomers, essential for the development of new materials and pharmaceuticals. The comprehensive characterization techniques used in this study, including mass spectrometry and chromatography, highlight the compound's applicability in analytical chemistry (Dybek et al., 2019).
Antitumor Properties and Prodrug Development
T. Bradshaw et al. explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, related to this compound, focusing on their mechanism of action and potential as cancer therapeutics. This study showcases the compound's relevance in medicinal chemistry, particularly in the development of prodrugs aimed at improving solubility and therapeutic efficacy against certain cancer types (Bradshaw et al., 2002).
Liquid Crystal Development
Research by A. Jankowiak et al. on nematic and smectic liquid crystals incorporating fluoroalkyl derivatives of 4-arylbutyric acid demonstrates the compound's potential in creating materials with negative dielectric anisotropy. These findings are significant for the development of advanced display technologies and highlight the compound's utility in materials science (Jankowiak et al., 2008).
Fluorescence Enhancement
The study of fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions by Jye‐Shane Yang et al. reveals the "amino conjugation effect," which significantly increases the fluorescence quantum yields. This property is crucial for the development of new fluorescent probes and materials, showcasing the compound's application in photochemistry and materials science (Yang, Chiou, & Liau, 2002).
Safety and Hazards
Mechanism of Action
- Given its structural similarity to piperazine, it may interact with neurotransmitter receptors, such as serotonin receptors (5-HT receptors), which play a role in mood regulation and other physiological processes .
Target of Action
Pharmacokinetics (ADME Properties)
- Information on absorption is not available. Data on volume of distribution is lacking. The compound may undergo hepatic metabolism, but details are unknown. No specific information on excretion. The compound’s lipophilicity and metabolism affect bioavailability .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other indole derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the fluorophenyl and methylbutan-2-amine groups, which may confer unique binding characteristics to the compound.
Cellular Effects
It is plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 1-(4-Fluorophenyl)-3-methylbutan-2-amine in animal models
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized . Future studies should aim to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-methylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWBZKWTWNCMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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